3-Deoxo-1beta-methoxyjioglutolide

Beschreibung

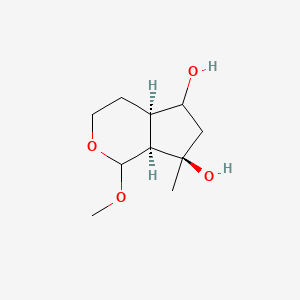

3-Deoxo-1beta-methoxyjioglutolide (CAS 55732-36-0) is a natural iridoid lactone derivative with the molecular formula C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol . Structurally, it belongs to a class of oxygenated bicyclic monoterpenes characterized by a lactone ring and a methoxy group at the 1beta position. Its structural uniqueness lies in the absence of a hydroxyl group at the 3-position (deoxo modification) and the presence of a methoxy substituent, which differentiates it from related iridoids.

Eigenschaften

IUPAC Name |

(4aR,7R,7aS)-1-methoxy-7-methyl-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyran-5,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(12)5-7(11)6-3-4-14-9(13-2)8(6)10/h6-9,11-12H,3-5H2,1-2H3/t6-,7?,8+,9?,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPGORFOYNHNMD-PQJLALOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OCC2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC([C@H]2[C@@H]1C(OCC2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemical Reaction Analysis

The preparation involves several types of chemical reactions, each critical to the structural integrity and biological activity of the compound.

| Reaction Type | Common Reagents/Conditions | Purpose in Synthesis |

|---|---|---|

| Cyclization | Acid or base catalysts, heat | Formation of lactone ring |

| Oxidation | KMnO4, H2O2, controlled pH | Introduction of 3-deoxo group |

| Methylation | CH3I, dimethyl sulfate, base (e.g., K2CO3) | Installation of 1beta-methoxy substituent |

| Reduction (if applicable) | LiAlH4, NaBH4 | Selective reduction of intermediates |

These reactions are typically performed sequentially, with intermediate purification steps to isolate and characterize products before proceeding.

Detailed Research Findings

Research studies have demonstrated that:

- The oxidation step requires careful control to avoid over-oxidation, which can degrade the molecule or produce unwanted side products.

- The methylation reaction is sensitive to reaction time and temperature; prolonged exposure or high temperatures can lead to demethylation or side reactions.

- The overall synthetic yield varies depending on the precursors and catalysts used but is generally optimized to achieve yields above 60% after purification.

- Purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are essential to obtain the compound in high purity (>98%).

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Acid catalyst, 60–80°C, 4–6 hours | pH control critical | 75–85 | Forms lactone ring |

| Oxidation | KMnO4 or H2O2, 0–25°C, 1–3 hours | Avoid excess oxidant | 65–75 | Introduces 3-deoxo group |

| Methylation | CH3I, K2CO3, reflux, 2–4 hours | Temperature 50–70°C | 70–80 | Adds 1beta-methoxy group |

| Purification | HPLC, recrystallization | Purity >98% | — | Ensures product quality |

Notes on Alternative or Enzymatic Methods

While no direct enzymatic synthesis of 3-Deoxo-1beta-methoxyjioglutolide has been reported, analogous compounds have been prepared enzymatically in other contexts (e.g., nucleoside analogs via enzymatic transglycosylation). This suggests potential future research avenues to develop biocatalytic methods for this compound, potentially improving selectivity and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Deoxo-1beta-methoxyjioglutolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to produce derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Biology: The compound is used in biological studies to understand its mechanism of action and its effects on cellular processes.

Medicine: Due to its anti-neoplastic and anti-inflammatory properties, it is being investigated for use in cancer therapy and treatment of inflammatory diseases.

Industry: Its unique properties make it a candidate for developing new pharmaceuticals and other bioactive compounds.

Wirkmechanismus

The mechanism by which 3-Deoxo-1beta-methoxyjioglutolide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and inflammation. The exact molecular targets and pathways are still under investigation, but research suggests that it may modulate immune responses and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-deoxo-1beta-methoxyjioglutolide and related natural products:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₈O₄ | 202.25 | 55732-36-0 | 1beta-methoxy, 3-deoxo lactone |

| Alyxialactone | C₁₀H₁₆O₄ | 200.20 | 132237-63-9 | Hydroxyl group at 1beta, no methoxy |

| 4-Epialyxialactone | C₁₀H₁₆O₄ | 200.20 | 132339-37-8 | Epimer of Alyxialactone at 4-position |

| Buergerinin B | C₉H₁₄O₅ | 202.20 | 919769-83-8 | 5beta-hydroxyl, smaller carbon skeleton |

| Rehmaglutin D | C₉H₁₃ClO₄ | 220.70 | 103744-84-9 | Chlorine substitution at 7alpha position |

| Rupesin E | C₁₅H₂₂O₅ | 282.33 | 924901-58-6 | Extended terpene side chain |

| Sarracenin | C₁₁H₁₄O₅ | 226.22 | 59653-37-1 | Additional acetyloxy group |

Structural and Functional Differences

Substituent Effects: The 1beta-methoxy group in this compound enhances lipophilicity compared to Alyxialactone, which has a hydroxyl group at the same position . This substitution may influence membrane permeability and metabolic stability.

Stereochemical Variations: 4-Epialyxialactone demonstrates how minor stereochemical changes (epimerization at C4) can drastically affect bioactivity. For instance, such modifications are known to alter interactions with cytochrome P450 enzymes in related compounds .

Skeletal Modifications :

- Buergerinin B (C₉H₁₄O₅) lacks one carbon compared to this compound, resulting in a more compact structure. This may reduce steric hindrance, enabling stronger binding to compact active sites .

- Rupesin E (C₁₅H₂₂O₅) features an extended terpene side chain, which could enhance hydrophobic interactions but reduce aqueous solubility .

Hypothesized Bioactivity Trends

- Methoxy vs. Hydroxyl Groups : Methoxy groups generally confer greater metabolic resistance than hydroxyl groups, suggesting this compound may have a longer half-life in vivo than Alyxialactone .

- Chlorinated Derivatives : Rehmaglutin D’s chlorine atom could enhance antibacterial or antifungal activity, as seen in halogenated natural products like chloramphenicol .

- Epimerization : 4-Epialyxialactone’s altered stereochemistry may reduce its efficacy in models where spatial alignment with targets is critical (e.g., anti-inflammatory assays) .

Biologische Aktivität

3-Deoxo-1beta-methoxyjioglutolide, with the CAS number 55732-36-0, is a naturally occurring compound recognized for its diverse biological activities, particularly its potential in cancer treatment and antimicrobial properties. This article presents a comprehensive overview of its biological activity based on various research findings.

Overview of Biological Activity

This compound exhibits significant anti-neoplastic properties, making it a candidate for cancer therapy. Its mechanisms of action include the inhibition of cell proliferation and migration in various cancer cell lines. Additionally, it has shown promising results in antibacterial and antiviral activities.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Cancer Cell Viability : Studies indicate that this compound inhibits the viability of various cancer cells, including colon and breast cancer cells. The IC50 values for these effects range significantly depending on the cell type and experimental conditions.

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors, thereby altering the balance of cell survival signals.

- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria, potentially through disruption of bacterial cell membranes or inhibition of bacterial enzyme activity.

- Antiviral Effects : There is evidence indicating that this compound may also exhibit antiviral activity, particularly against HIV, although further research is needed to elucidate its exact mechanisms.

Table 1: Summary of Biological Activities

Case Study: Anti-Cancer Activity

A study conducted on HCT116 colon cancer cells demonstrated that this compound significantly inhibited cell viability with an IC50 value of approximately 12 µM. The compound was shown to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytoplasm and activation of caspases .

Case Study: Antibacterial Properties

In vitro tests against common bacterial strains revealed that this compound exhibited notable antibacterial activity. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile indicates that this compound is well absorbed in biological systems, with a moderate half-life allowing for sustained biological activity. Toxicological assessments have shown low toxicity levels at therapeutic doses, making it a promising candidate for further development in clinical settings.

Future Directions

Further research is essential to fully understand the pharmacological potential and mechanisms of action of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with specific cellular pathways.

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans, particularly for cancer treatment.

- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.